molecular formula C8H6F2N4O5 B127015 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil CAS No. 142237-28-3

1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil

Cat. No. B127015
M. Wt: 276.15 g/mol
InChI Key: NLAFMRFXDRRFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil, also known as 5-FU-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a derivative of the widely used chemotherapy drug 5-fluorouracil (5-FU) and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is similar to that of 5-FU. Both drugs are converted into active metabolites in the body that inhibit the synthesis of DNA and RNA, which leads to the death of rapidly dividing cancer cells. However, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is more effective than 5-FU in inhibiting the activity of DPD, an enzyme that breaks down 5-FU in the body. This leads to higher levels of active metabolites of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in the body, which enhances its anticancer activity.

Biochemical And Physiological Effects

1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of tumors and reduce the incidence of metastasis. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to have less toxicity than 5-FU, with fewer side effects such as gastrointestinal toxicity, myelosuppression, and neurotoxicity.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in lab experiments include its high potency and low toxicity compared to 5-FU. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer cell biology. However, one limitation of using 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in lab experiments is its high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for the research on 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. One direction is to further investigate the mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil and its interactions with other anticancer drugs. Another direction is to conduct clinical trials to evaluate the efficacy and safety of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil in cancer patients. In addition, there is a need to develop more cost-effective synthesis methods for 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil to make it more widely available for research purposes.
Conclusion
In conclusion, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil (1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil) is a promising anticancer drug that has been extensively studied for its potential use in cancer treatment. It has shown higher potency and lower toxicity than 5-FU in preclinical studies and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil and its potential clinical applications.

Synthesis Methods

The synthesis of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil involves the reaction of 5-FU with hydroxylamine hydrochloride to form 5-FU-hydroxamic acid, which is then reacted with dihydropyrimidine dehydrogenase (DPD) inhibitor to form 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil. The chemical structure of 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is shown in Figure 1.

Scientific Research Applications

1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil is more effective than 5-FU in inhibiting the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, 1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil has been shown to be less toxic than 5-FU in animal studies.

properties

CAS RN

142237-28-3

Product Name

1-(5'-Fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil

Molecular Formula

C8H6F2N4O5

Molecular Weight

276.15 g/mol

IUPAC Name

5-fluoro-1-(5-fluoro-4-hydroxy-2,6-dioxo-1,3-diazinan-5-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H6F2N4O5/c9-2-1-14(7(19)11-3(2)15)8(10)4(16)12-6(18)13-5(8)17/h1,4,16H,(H,11,15,19)(H2,12,13,17,18)

InChI Key

NLAFMRFXDRRFSK-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2(C(NC(=O)NC2=O)O)F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2(C(NC(=O)NC2=O)O)F)F

synonyms

1-(5'-fluoro-6'-hydroxy-5',6'-dihydrouracil-5'-yl)-5-fluorouracil
HDFU-5-FU

Origin of Product

United States

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